Cyclopropylmethanol
Overview
Description
Cyclopropanemethanol, also known as cyclopropylmethanol, is a chemical compound with the molecular formula C₄H₈O. It is a cycloalkanemethanol, characterized by a cyclopropane ring attached to a methanol group. This compound is a colorless liquid with a faint odor and is soluble in water, ethanol, ether, acetone, and benzene . Cyclopropanemethanol is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Cyclopropylmethanol, also known as Cyclopropanemethanol, is a cycloalkanemethanol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that this compound can undergo coupling reactions with alkynes to form substituted allylic alcohols . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
The ability of this compound to form substituted allylic alcohols suggests that it may be involved in metabolic pathways related to alcohol synthesis and metabolism
Pharmacokinetics
Its boiling point is 123-124 °C/738 mmHg , and its density is 0.89 g/mL at 25 °C , which might influence its absorption and distribution
Result of Action
Given its potential to form substituted allylic alcohols , it may influence cellular processes related to alcohol metabolism. More research is needed to describe the specific molecular and cellular effects of its action.
Biochemical Analysis
Biochemical Properties
It is known that Cyclopropylmethanol can be used in the preparation of various compounds, indicating its potential role in biochemical reactions .
Molecular Mechanism
It is known that the compound has a high reactivity, which may be attributed to the strain in the cyclopropane ring
Preparation Methods
Cyclopropanemethanol can be synthesized through several methods:
Hydrolysis of Cyclopropyl Cyanide: This method involves the hydrolysis of cyclopropyl cyanide to produce cyclopropanecarboxylic acid, which is then reduced to cyclopropanemethanol.
Reduction of Cyclopropanecarboxaldehyde: Cyclopropanecarboxaldehyde can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield cyclopropanemethanol.
Industrial Production: Industrial production methods typically involve the catalytic hydrogenation of cyclopropanecarboxaldehyde or the hydrolysis of cyclopropyl cyanide under controlled conditions.
Chemical Reactions Analysis
Cyclopropanemethanol undergoes various chemical reactions, including:
Scientific Research Applications
Cyclopropanemethanol has several scientific research applications:
Comparison with Similar Compounds
Cyclopropanemethanol can be compared with other similar compounds, such as:
Cyclopropane: Cyclopropane is a cycloalkane with the molecular formula C₃H₆.
Cyclopropanecarboxaldehyde: This compound is an aldehyde derivative of cyclopropane and is used as an intermediate in organic synthesis.
Cyclopropylmethane: Cyclopropylmethane is a hydrocarbon with the molecular formula C₄H₈.
Cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a methanol group, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
cyclopropylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051922 | |
Record name | Cyclopropylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Cyclopropanemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2516-33-8 | |
Record name | Cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylcarbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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